Product packaging for Fmoc-4,4,4-trifluoro-DL-valine(Cat. No.:CAS No. 1219402-20-6)

Fmoc-4,4,4-trifluoro-DL-valine

Cat. No.: B1388876
CAS No.: 1219402-20-6
M. Wt: 393.4 g/mol
InChI Key: MEKIPVHGUGHMCC-UHFFFAOYSA-N
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Description

Overview of Non-Canonical Amino Acids in Peptide and Protein Science

The cellular machinery for protein synthesis primarily utilizes a set of 20 canonical amino acids. nih.govacs.org However, nature itself is not strictly limited to this set, with non-ribosomal peptides and post-translationally modified peptides incorporating a wider variety of amino acid architectures. nih.gov Inspired by this, medicinal chemists and chemical biologists have increasingly turned to non-canonical amino acids (ncAAs) to construct designer peptides and proteins with improved drug-like properties. nih.govacs.org The incorporation of ncAAs can confer resistance to proteolytic degradation, enhance stability, and introduce novel functionalities for probing biological systems. mdpi.comfu-berlin.de These synthetic building blocks are now indispensable tools, enabling the creation of biomolecules with tailored characteristics that extend beyond the limitations of the canonical set. eurpepsoc.comacs.org

The introduction of ncAAs can be achieved through methods like solid-phase peptide synthesis (SPPS) or by engineering the translational machinery of cells. mdpi.comnih.gov SPPS, in particular, offers a flexible route for incorporating a vast array of ncAAs at specific positions within a peptide sequence. nih.gov This has opened up new avenues for research in fields ranging from drug discovery to materials science. acs.org

The Role of Fluorine in Modulating Amino Acid Properties

Fluorine possesses a unique combination of properties that make it a valuable element in the design of novel biomolecules. nih.gov Its small atomic radius, high electronegativity, and the strength of the carbon-fluorine bond can profoundly influence the physicochemical properties of amino acids and, consequently, the peptides and proteins that contain them. mdpi.com

The introduction of fluorine, particularly in the form of a trifluoromethyl group (–CF3), can significantly impact:

Hydrophobicity and Lipophilicity : Fluorination generally increases the hydrophobicity of an amino acid side chain. mdpi.com This can enhance interactions within the hydrophobic cores of proteins or improve the membrane permeability of peptide-based therapeutics. nih.gov For instance, trifluoromethyl-substituted prolines have shown hydrophobicity comparable to valine. rsc.org

Stability : The incorporation of fluorinated amino acids can enhance the thermal and chemical stability of proteins, making them more resistant to denaturation and proteolytic degradation. nih.govacs.orgnih.gov This increased stability is a key factor in improving the therapeutic potential of peptides. fu-berlin.denih.gov However, the effect on proteolytic stability can be complex and depends on the specific enzyme, the position of the fluorinated residue, and the extent of fluorination. nih.govresearchgate.net

Conformation : The steric bulk and electronic properties of fluorine can impose conformational constraints on the peptide backbone, influencing secondary structure formation like α-helices and β-sheets. mdpi.comacs.org This allows for the fine-tuning of peptide and protein folding. acs.org

Bio-orthogonality and Probing : As fluorine is virtually absent in naturally occurring biomolecules, it serves as a powerful bio-orthogonal probe. nih.govnih.gov 19F Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study protein structure, dynamics, and interactions without interference from the background signals of the biological system. nih.gov

The strategic placement of fluorine atoms can therefore be used to rationally design peptides and proteins with enhanced stability, specific conformations, and novel functions for a wide range of applications in medicinal chemistry and chemical biology. nih.govmdpi.com

Significance of the 9-Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group in Peptide Chemistry

The synthesis of peptides requires the sequential addition of amino acids, a process that necessitates the temporary protection of the α-amino group of the incoming amino acid to prevent unwanted side reactions. publish.csiro.aulgcstandards.com The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used amine protecting group in modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). wikipedia.orgamericanpeptidesociety.org

The key advantages of the Fmoc group include:

Base Lability : The Fmoc group is stable under acidic and neutral conditions but is readily cleaved by a weak base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgamericanpeptidesociety.org This mild deprotection condition preserves acid-labile side-chain protecting groups and the linkage of the peptide to the solid support, which is a significant advantage over the harsher acidic conditions required for the older tert-butyloxycarbonyl (Boc) strategy. publish.csiro.auamericanpeptidesociety.org

Efficiency and Automation : The mild conditions and rapid deprotection of the Fmoc group make it highly suitable for automated SPPS, allowing for the efficient synthesis of long and complex peptides. lgcstandards.comamericanpeptidesociety.org

Monitoring : The cleavage of the Fmoc group releases dibenzofulvene, a byproduct that has a strong UV absorbance. wikipedia.orgyoutube.com This allows for the real-time, spectrophotometric monitoring of the deprotection step, ensuring the reaction has gone to completion before the next amino acid is added. wikipedia.org

The development and integration of Fmoc chemistry is considered a major landmark in the history of chemical peptide synthesis, enabling the rapid and efficient production of peptides for a vast array of research and therapeutic applications. publish.csiro.aulgcstandards.com

Contextualizing Fmoc-4,4,4-trifluoro-DL-valine within Advanced Biomolecular Research

This compound is a specialized chemical reagent that combines the advantageous properties of a fluorinated amino acid with the practical utility of the Fmoc protecting group. sigmaaldrich.com As a derivative of the branched-chain amino acid valine, the introduction of a trifluoromethyl group in place of one of the methyl groups introduces the unique electronic and steric effects of fluorine. ontosight.ai The "DL" designation indicates that the compound is a racemic mixture, containing both the D and L enantiomers.

This building block is designed for direct use in Fmoc-based SPPS, allowing for the site-specific incorporation of 4,4,4-trifluorovaline into synthetic peptides. chemicalbook.com Researchers utilize this compound to investigate the impact of side-chain fluorination on peptide and protein structure, stability, and function. nih.govacs.org For example, peptides containing trifluorovaline have been studied for their altered aggregation properties and their ability to interact with and stabilize protein structures. psu.edursc.org The presence of the 19F nucleus also allows for detailed structural and dynamic studies using 19F NMR spectroscopy. nih.govacs.org

This compound is therefore a valuable tool for researchers aiming to create peptides with enhanced proteolytic resistance, increased thermal stability, or to serve as sensitive probes for studying biomolecular interactions in advanced chemical biology and medicinal chemistry research. fu-berlin.defu-berlin.de

Compound Information Tables

Table 1: Properties of this compound

PropertyValueSource
IUPAC Name N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4,4,4-trifluorovaline sigmaaldrich.com
CAS Number 1219402-20-6 sigmaaldrich.com
Molecular Formula C₂₀H₁₈F₃NO₄ sigmaaldrich.com
Molecular Weight 393.36 g/mol iris-biotech.de

Table 2: Properties of Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Role
DL-Valine C₅H₁₁NO₂117.15516-06-3Canonical amino acid
4,4,4-Trifluoro-DL-valine C₅H₈F₃NO₂171.1216063-79-9Unprotected fluorinated amino acid
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) C₁₅H₁₁ClO₂258.7028920-43-6Reagent for introducing Fmoc group
Piperidine C₅H₁₁N85.15110-89-4Reagent for Fmoc deprotection

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18F3NO4 B1388876 Fmoc-4,4,4-trifluoro-DL-valine CAS No. 1219402-20-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluoro-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3NO4/c1-11(20(21,22)23)17(18(25)26)24-19(27)28-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17H,10H2,1H3,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKIPVHGUGHMCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4,4,4 Trifluorovaline and Its Fmoc Derivative

General Approaches to α-Trifluoromethylated Amino Acids

The synthesis of α-trifluoromethylated amino acids is a field of growing interest due to the unique properties these compounds impart to peptides and proteins. rsc.orgnih.gov General strategies often involve the use of specialized fluorinated building blocks or the introduction of the trifluoromethyl group at a key step in the synthesis. nih.govnju.edu.cn

Common approaches include:

Nucleophilic Trifluoromethylation: This method often utilizes reagents like trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride (B91410) source to introduce the CF3 group to an electrophilic precursor, such as an α-keto ester or an imine. nju.edu.cn

Electrophilic Trifluoromethylation: Reagents such as Umemoto's or Togni's reagents can be used to deliver an electrophilic "CF3+" equivalent to a nucleophilic substrate.

From Trifluoromethylated Building Blocks: Syntheses can commence from readily available small molecules that already contain the trifluoromethyl group. A prominent example is the use of imines derived from alkyl 3,3,3-trifluoropyruvates as versatile starting materials for the preparation of α-CF3-amino acids. thieme-connect.com

These methods provide access to a diverse range of α-trifluoromethylated amino acids, laying the groundwork for more complex structures like 4,4,4-trifluorovaline.

Asymmetric Synthesis of Enantiomerically Pure 4,4,4-Trifluorovaline Isomers

Achieving stereocontrol in the synthesis of 4,4,4-trifluorovaline is crucial for its application in biologically active peptides. Several asymmetric strategies have been developed to produce enantiomerically pure isomers. A one-pot method grounded on the reduction and ring-opening of Erlenmeyer–Plöchl azlactones has been presented as a complementary approach to traditional catalytic asymmetric hydrogenation for synthesizing β-branched β-trifluoromethyl α-amino acids. dntb.gov.ua

Chiral auxiliaries are powerful tools for inducing stereoselectivity in a reaction, which can then be cleaved to yield the enantiomerically pure product. In the context of trifluorovaline synthesis, chiral auxiliaries can be attached to the nitrogen of imine precursors to direct the addition of nucleophiles. thieme-connect.com Phenylglycinol-derived chiral auxiliaries have demonstrated medium to high levels of stereocontrol in additions to imines of 3,3,3-trifluoropyruvic acid esters. thieme-connect.com Chiral sulfinyl auxiliaries have also been effectively used for the asymmetric preparation of fluorinated amines and amino acids. bioorganica.com.ua

Another robust method involves the use of chiral Ni(II) complexes of glycine (B1666218) or alanine (B10760859) Schiff bases. chemrxiv.orgacs.orgresearchgate.net These complexes act as chiral nucleophilic glycine equivalents that can be alkylated with high diastereoselectivity. mdpi.com Subsequent hydrolysis removes the chiral auxiliary and the metal, affording the desired amino acid. This approach has been successfully applied to the gram-scale synthesis of various fluorinated amino acids, including the diastereomers of trifluorovaline. chemrxiv.org

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Several catalytic systems have been developed for the synthesis of trifluoromethylated amino acids.

Key catalytic strategies include:

Asymmetric Hydrogenation: The enantioselective hydrogenation of a prochiral enamine or dehydroamino acid precursor is a well-established method. For instance, the synthesis of β-trifluoromethyl α-amino acids, including trifluorovaline, has been achieved via stereoselective hydrogenation using a [((R)-trichickenfootphos)Rh(cod)]BF4 catalyst. nih.govresearchgate.net

Phase-Transfer Catalysis: Chiral phase-transfer catalysts can be employed to control the stereochemistry of reactions involving two immiscible phases. This has been demonstrated in the enantioselective synthesis of γ-fluoroamines using a chiral bis-urea catalyst to facilitate the reaction between an azetidinium salt and cesium fluoride. nih.gov

Organocatalysis: Chiral small molecules, or organocatalysts, have emerged as a powerful tool in asymmetric synthesis. For the synthesis of α-(trifluoromethyl)-α-amino acids, impressive results have been achieved using the Strecker reaction catalyzed by chiral thioureas or chiral Brønsted acids. thieme-connect.com

Biocatalysis: Enzymes offer unparalleled stereoselectivity and are increasingly used in organic synthesis. unipd.it Engineered variants of cytochrome c552 have been used to catalyze the asymmetric N–H carbene insertion reaction to produce chiral α-trifluoromethyl amino esters with high yield and enantioselectivity. nih.gov

Table 1: Comparison of Asymmetric Synthesis Strategies for Trifluorovaline and Related Compounds
StrategyCatalyst/AuxiliaryKey FeaturesReported Enantioselectivity (ee) or Diastereoselectivity (de)
Chiral AuxiliaryNi(II) complex of a Schiff baseGram-scale synthesis possible, high diastereoselectivity. chemrxiv.orgacs.org>98% de chemrxiv.org
Enantioselective Catalysis (Hydrogenation)[((R)-trichickenfootphos)Rh(cod)]BF4Three-step synthesis from simple precursors. nih.govHigh enantioselectivity reported. nih.govresearchgate.net
Enantioselective Catalysis (Organocatalysis)Chiral thioureas/Brønsted acidsEffective for Strecker-type reactions. thieme-connect.comImpressive results reported. thieme-connect.com
BiocatalysisEngineered Cytochrome c552High yield and enantioselectivity for α-trifluoromethyl amino esters. nih.govup to 95:5 er nih.gov

Fmoc-Protection Strategies for Valine Derivatives

The fluorenylmethyloxycarbonyl (Fmoc) protecting group is widely used in solid-phase peptide synthesis due to its stability under acidic conditions and its facile cleavage with a mild base, such as piperidine (B6355638). advancedchemtech.comdiscofinechem.comuci.edu The introduction of the Fmoc group onto the amino function of 4,4,4-trifluoro-DL-valine is typically the final step in the synthesis of the target compound.

The standard procedure for Fmoc protection involves the reaction of the amino acid with 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base, such as sodium bicarbonate or sodium carbonate, in a solvent mixture like dioxane and water. nih.gov This reaction proceeds readily to afford the N-Fmoc protected amino acid.

Advanced Synthetic Routes for Complex Unnatural Fluorine-Containing Amino Acids

Examples of advanced synthetic strategies include:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, have been employed to synthesize a variety of fluorinated aromatic and bi-aryl amino acids. nih.gov

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for radical-based transformations. This has been applied to the synthesis of α-CF3 amino acids through the radical alkylation of trifluoromethyl-containing imino esters. nju.edu.cn

Flow Chemistry: Continuous flow synthesis offers several advantages over batch processing, including improved safety, efficiency, and scalability. A flow process involving photooxidative cyanation followed by nitrile hydrolysis has been developed for the production of a range of fluorinated α-amino acids. chemistryviews.org

Methodological Considerations in Scale-Up Synthesis

The transition from laboratory-scale synthesis to large-scale production presents several challenges, particularly for complex molecules like fluorinated amino acids. acs.orgchemistryviews.org Key considerations for the scale-up of Fmoc-4,4,4-trifluoro-DL-valine synthesis include the availability and cost of starting materials, the efficiency and safety of the synthetic route, and the ease of purification.

Strategies that have proven amenable to gram-scale synthesis include the use of chiral Ni(II) complexes, which allow for the production of enantiopure fluorinated amino acids in significant quantities. chemrxiv.orgacs.org Flow chemistry also holds great promise for the large-scale production of these valuable building blocks due to its inherent advantages in process control and safety. nju.edu.cnchemistryviews.org Furthermore, hydrogen bonding phase-transfer catalysis has been successfully applied to the preparative-scale synthesis of γ-fluoroamines. nih.gov

Incorporation Strategies into Peptide and Protein Systems

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-4,4,4-trifluoro-DL-valine

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids on a solid support. bachem.comproteogenix.science The use of this compound in SPPS presents unique challenges and opportunities due to the steric and electronic effects of the trifluoromethyl group.

Optimization of Coupling Conditions for this compound

The trifluoromethyl group's bulk and electron-withdrawing nature can impede the efficiency of peptide bond formation. Therefore, optimizing coupling conditions is critical for achieving high yields and purity. Research indicates that robust activating agents are necessary to overcome the reduced nucleophilicity of the amino group and the steric hindrance posed by the trifluoromethyl moiety.

Commonly employed coupling reagents for sterically hindered amino acids like this compound include aminium-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often used in conjunction with a base like N,N-diisopropylethylamine (DIEA). nih.gov Phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) also demonstrate high efficiency. researchgate.net The choice of solvent, typically N,N-dimethylformamide (DMF), and reaction temperature can also be adjusted to enhance coupling efficiency. mdpi.com

Coupling ReagentAdditiveTypical BaseKey Features
HBTUHOBtDIEAEfficient activation, commonly used for hindered couplings.
HATU-DIEAHighly reactive, often superior for difficult couplings.
PyBOP-DIEAEffective phosphonium-based reagent. researchgate.net
DICOxyma-Carbodiimide-based, can be a cost-effective alternative.

Considerations for Fmoc Deprotection in SPPS

The removal of the Nα-Fmoc protecting group is a critical step in each cycle of SPPS. mdpi.com This is typically achieved using a solution of a secondary amine, most commonly 20% piperidine (B6355638) in DMF. mdpi.com While the trifluoromethyl group is generally stable to these basic conditions, prolonged exposure or the use of stronger bases could potentially lead to side reactions.

Key considerations for Fmoc deprotection of trifluorovaline-containing peptides include:

Reaction Time: Minimizing deprotection time is crucial to prevent potential side reactions, though complete removal of the Fmoc group must be ensured. thermofisher.com

Base Selection: While piperidine is standard, alternative bases like 4-methylpiperidine (B120128) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in the presence of a thiol scavenger have been explored to mitigate side reactions and improve efficiency in certain contexts. researchgate.net

Monitoring: The completion of the deprotection reaction is typically monitored using a colorimetric test, such as the Kaiser test, to detect the presence of a free primary amine.

Resin Selection and Cleavage Protocols for Fmoc-4,4,4-trifluorovaline-Containing Peptides

The choice of solid support (resin) and the final cleavage conditions are determined by the desired C-terminal functionality of the peptide (acid or amide) and the sensitivity of the incorporated amino acids.

Resin Selection: For the synthesis of peptide acids, Wang resin or 2-chlorotrityl chloride (2-CTC) resin are common choices. researchgate.net The 2-CTC resin is particularly advantageous as it allows for cleavage under very mild acidic conditions, which helps to preserve the integrity of sensitive protecting groups on other amino acids. sigmaaldrich.com For peptide amides, Rink amide or PAL resins are typically employed. researchgate.netpeptide.com These resins require stronger acidic conditions for cleavage, usually a high concentration of trifluoroacetic acid (TFA). peptide.com

Resin TypeC-Terminal FunctionalityCleavage ConditionKey Advantage
Wang ResinAcidHigh TFAStandard choice for peptide acids. researchgate.net
2-Chlorotrityl Chloride ResinAcidMild Acid (e.g., 1% TFA or AcOH/TFE/DCM)Allows for synthesis of protected peptide fragments. researchgate.netsigmaaldrich.com
Rink Amide ResinAmideHigh TFAStandard for peptide amides. researchgate.netpeptide.com
PAL ResinAmideHigh TFAAlternative for peptide amides. peptide.com

Cleavage Protocols: The final step of SPPS involves cleaving the peptide from the resin and simultaneously removing the side-chain protecting groups. This is most commonly achieved using a "cleavage cocktail" containing a strong acid, typically TFA. sigmaaldrich.com Scavengers are added to this cocktail to trap the reactive cationic species generated during the deprotection process, thereby preventing modification of sensitive residues. sigmaaldrich.com

A common cleavage cocktail for peptides containing trifluorovaline, assuming standard acid-labile side-chain protecting groups, would be TFA/water/triisopropylsilane (TIS) (95:2.5:2.5, v/v/v). sigmaaldrich.com The reaction is typically carried out for 2-4 hours at room temperature. thermofisher.com Following cleavage, the peptide is precipitated from the TFA solution using cold diethyl ether. peptide.com

Liquid-Phase Peptide Synthesis (LPPS) Considerations for this compound

Liquid-phase peptide synthesis (LPPS) offers an alternative to SPPS, particularly for large-scale production. sioc-journal.cn In LPPS, the peptide is synthesized in solution. A key challenge is the purification of the growing peptide chain after each coupling and deprotection step.

The use of this compound in LPPS follows the same fundamental principles of coupling and deprotection as in SPPS. google.com However, the solubility of the growing peptide chain, which is influenced by the hydrophobic trifluoromethyl group, becomes a critical factor. scbio.cn The choice of solvents for both the reaction and the purification (e.g., by precipitation or extraction) must be carefully optimized. google.comjku.at The same robust coupling reagents used in SPPS are generally effective in LPPS. google.com Fmoc deprotection is also typically achieved with a secondary amine, with subsequent removal of the deprotection agent and byproducts through extraction. google.comjku.at

Genetic Code Reprogramming for Site-Specific Incorporation

Genetic code expansion provides a powerful method for the site-specific incorporation of non-canonical amino acids (ncAAs), like 4,4,4-trifluorovaline, into proteins in living cells. caltech.eduunice.fraddgene.org This technique relies on the creation of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the ncAA and does not cross-react with the host cell's endogenous translational machinery. nih.govnih.gov

Engineering Aminoacyl-tRNA Synthetases for 4,4,4-Trifluorovaline Recognition

The central challenge in incorporating 4,4,4-trifluorovaline via genetic code reprogramming is the engineering of an aminoacyl-tRNA synthetase (aaRS) that can specifically recognize and charge this fluorinated analog onto a cognate tRNA. caltech.educaltech.edu The engineered aaRS must be able to discriminate 4,4,4-trifluorovaline from the 20 canonical amino acids, particularly valine and isoleucine, to ensure high fidelity of incorporation. caltech.edunih.gov

Studies have shown that it is possible to manipulate the cellular aminoacylation reactions to incorporate 4,4,4-trifluorovaline. For instance, by overexpressing valyl-tRNA synthetase (ValRS) in a valine-auxotrophic host, the (2S,3R) stereoisomer of 4,4,4-trifluorovaline can be incorporated in response to valine codons. nih.govresearchgate.net Interestingly, co-expression of isoleucyl-tRNA synthetase (IleRS) can lead to the incorporation of the same stereoisomer at isoleucine codons, demonstrating a synthetase-dependent identity switch. researchgate.net This highlights the potential for engineering aaRSs to control the specific placement of 4,4,4-trifluorovaline within a protein sequence, opening up new avenues for creating proteins with novel properties. caltech.educaltech.edu

Selective Pressure Incorporation (SPI) Techniques

Selective Pressure Incorporation (SPI) is a residue-specific method for the global substitution of a canonical amino acid with a structural analog throughout an organism's proteome. researchgate.netmdpi.comnih.gov This technique leverages auxotrophic host strains, typically bacteria like Escherichia coli, which are engineered to be deficient in the biosynthesis of a particular natural amino acid. nih.govfrontiersin.orgbiorxiv.org

The general procedure for SPI involves two main stages:

Depletion: The auxotrophic host is cultured in a minimal medium containing a limited amount of the essential canonical amino acid. As the cells grow and divide, this amino acid is depleted, leading to growth arrest. frontiersin.org

Supplementation: The growth-arrested cells are then transferred to a medium lacking the canonical amino acid but supplemented with the non-canonical analog. nih.govfrontiersin.org To survive and continue protein synthesis, the cellular machinery is forced to utilize the provided analog. biorxiv.org The success of this "force-feeding" approach hinges on the ability of the host's endogenous aminoacyl-tRNA synthetases (aaRSs) to recognize, activate, and charge the analog onto the corresponding tRNA, and for the ribosome to subsequently accept this modified tRNA during translation. frontiersin.orgnih.gov

Several fluorinated amino acids, such as trifluoroleucine and trifluoromethionine, have been successfully incorporated into proteins using SPI, sometimes requiring the overexpression of the relevant aaRS to enhance efficiency. caltech.edu However, the application of SPI for the incorporation of this compound is not feasible for two primary reasons:

N-α-Fmoc Protecting Group: The fluorenylmethyloxycarbonyl (Fmoc) group is a bulky chemical moiety used to protect the amino group during solid-phase peptide synthesis (SPPS). mdpi.comrsc.org This group sterically and electronically hinders the amino acid, preventing it from being recognized as a substrate by the highly specific aminoacyl-tRNA synthetases. The cellular machinery has no native, efficient mechanism for the in vivo cleavage of the Fmoc group to liberate the free amino acid for subsequent activation. researchgate.netnih.govacs.org

Racemic (DL) Mixture: The compound is a racemic mixture, containing both D- and L-enantiomers. The translational apparatus of the ribosome exhibits high stereospecificity and is essentially intolerant of D-amino acids. nih.gov Even if the Fmoc group were absent and the L-enantiomer of 4,4,4-trifluoro-valine were a substrate for the valyl-tRNA synthetase (ValRS), the ribosome would reject the D-enantiomer. This would result in the ribosome performing a kinetic resolution, incorporating only the L-isomer while the D-isomer would remain unused and potentially exert toxic effects on the cell. caltech.edunih.gov

Ribosomal Biosynthesis of Fluorinated Peptides and Proteins

Ribosomal biosynthesis offers a powerful route for producing peptides and proteins containing non-canonical amino acids. This can be achieved through the global replacement of a specific residue, as in SPI, or through site-specific incorporation. The latter is often accomplished by reprogramming the genetic code, for instance, by reassigning a stop codon (e.g., the amber codon UAG) to the desired non-canonical amino acid. frontiersin.orgfrontiersin.org This requires an orthogonal system consisting of a suppressor tRNA that recognizes the reassigned codon and a corresponding orthogonal aminoacyl-tRNA synthetase that specifically charges the non-canonical amino acid onto that tRNA. frontiersin.org

The ribosomal incorporation of various fluorinated amino acids has been demonstrated, showcasing the ribosome's tolerance for diverse side-chain functionalities. nih.govrsc.org These modifications can enhance properties like metabolic stability and target binding affinity. nih.govnih.gov

Despite these advances, the direct ribosomal biosynthesis using this compound as a substrate is fundamentally unviable. The presence of the N-terminal Fmoc group prevents the amino acid from participating in the key steps of translation. nih.gov The aminoacyl-tRNA synthetase cannot acylate the tRNA with an N-protected amino acid, and the ribosome cannot form a peptide bond with it. Therefore, for a fluorinated valine analog to be incorporated via ribosomal methods, it must be supplied as a free amino acid (without the Fmoc group).

Furthermore, as with SPI, the racemic nature of the compound poses a significant hurdle. The biosynthetic machinery is exquisitely chiral-specific. nih.govresearchgate.net Studies on the incorporation of racemic fluorinated isoleucine derivatives have shown that the cell's machinery can activate and incorporate the L-isomer, while the D-isomer is not incorporated. caltech.edu Thus, even if 4,4,4-trifluoro-DL-valine (without the Fmoc group) were supplied to an appropriate expression system, only the L-enantiomer would be expected to be incorporated into the nascent polypeptide chain.

Table 1: Comparison of Valine and its Fluorinated Analog

PropertyValine4,4,4-Trifluoro-valineImpact of Trifluoromethyl Group
Chemical Formula C₅H₁₁NO₂C₅H₈F₃NO₂Replacement of a -CH₃ group with a -CF₃ group.
Molecular Weight 117.15 g/mol 171.12 g/mol Increases molecular mass. acs.org
Hydrophobicity HydrophobicMore hydrophobic (hyperhydrophobic)The CF₃ group is significantly more hydrophobic than a CH₃ group, which can enhance protein stability through the hydrophobic effect. nih.gov
Steric Bulk Side chain is a branched isopropyl group.The CF₃ group is sterically larger than a CH₃ group.Can introduce steric constraints that influence peptide conformation and folding. beilstein-journals.org
Electronic Effect Alkyl group is weakly electron-donating.The CF₃ group is strongly electron-withdrawing.Alters the local electronic environment, potentially affecting pKa of nearby groups and non-covalent interactions. mdpi.com
Incorporation Method Canonical amino acid used directly in ribosomal protein synthesis.Can be incorporated in vivo via SPI or ribosomal biosynthesis (as the free amino acid, not the Fmoc-protected form).Requires specialized techniques like using auxotrophic hosts or engineered translational machinery. frontiersin.orgcaltech.edu

Influence on Peptide and Protein Structure and Conformation

Conformational Analysis of 4,4,4-Trifluorovaline Residues within Peptides

The substitution of valine with 4,4,4-trifluorovaline introduces a bulkier and more hydrophobic side chain, which exerts considerable influence on local and global peptide conformation. The strong electron-withdrawing nature of the fluorine atoms alters the electronic properties of the side chain, further contributing to its distinct conformational behavior compared to its hydrocarbon counterpart.

The effect of 4,4,4-trifluorovaline on α-helical structures is context-dependent, with studies showing both stabilizing and potentially destabilizing contributions. When incorporated into the hydrophobic core of α-helical coiled-coils, tfV generally enhances stability. In studies using the GCN4 leucine (B10760876) zipper model, a well-characterized dimeric coiled-coil, the replacement of core residues with fluorinated amino acids has been shown to increase thermal and chemical stability researchgate.netnih.gov.

Conversely, some research suggests that the intrinsic α-helix propensity of heavily fluorinated amino acids may be low. The steric demand of the trifluoromethyl group, particularly at the β-carbon as in trifluorovaline, can lead to unfavorable interactions with the peptide backbone, promoting more extended conformations over compact helical structures researchgate.netvub.be. This implies that tfV may be destabilizing at solvent-exposed positions of an α-helix, even while being stabilizing within a protected hydrophobic core.

Table 1: Effect of 4,4,4-Trifluorovaline (tfV) Substitution on the Stability of a GCN4-derived bzip Peptide researchgate.net
Peptide VariantSubstitutionMelting Temperature (Tm)Change in Tm (ΔTm)Change in Free Energy of Unfolding (ΔΔGunfold)
Val-containing PeptideReference---
tfV-containing PeptideIle → (2S,3R)-4,4,4-TrifluorovalineHigher than Val-peptide+ 4 °C+ 0.3 kcal mol-1

The incorporation of 4,4,4-trifluorovaline has been shown to have a significant stabilizing effect on proteins with β-sheet structures, particularly when the residue is buried in the hydrophobic interior. A key study by Horng and Raleigh involved the substitution of valine with tfV at two different interior positions (V3 and V21) within a β-sheet region of the N-terminal domain of the ribosomal protein L9 (NTL9) nih.govnih.gov.

In a different context, tfV has been investigated for its potential to disrupt pathological β-sheet aggregation. In peptides derived from the amyloid-β (Aβ) sequence LVFFD, which is known to form β-sheet-rich fibrils, replacing valine with 4,4,4-trifluorovaline was effective in preventing Aβ aggregation mdanalysis.orgaablocks.comfigshare.com. This suggests that in certain sequences, the steric and electronic properties of tfV can act as a "β-sheet breaker," interfering with the intermolecular interactions required for fibril formation mdanalysis.orgaablocks.com.

Table 2: Stabilization of the N-terminal Domain of Ribosomal Protein L9 by 4,4,4-Trifluorovaline (tfV) Substitution nih.gov
Protein VariantSubstituted PositionChange in Free Energy of Unfolding (ΔΔG°)Outcome
Wild Type NTL9-Reference-
tfV3Valine at position 3+ 0.79 kcal/molStabilized
tfV21Valine at position 21+ 1.4 kcal/molSignificantly Stabilized

Direct experimental studies on the specific influence of 4,4,4-trifluorovaline on the conformation of β-turns and other non-repetitive secondary motifs are limited. However, inferences can be drawn from its known structural properties. β-turns are compact structures involving four amino acid residues, and their geometry is highly dependent on the dihedral angles (φ, ψ) of the residues at the central i+1 and i+2 positions.

The trifluoromethyl group imposes significant local conformational biases on both the side chain and the main chain of the peptide. The steric hindrance and unique electronic character of the CF3 group influence the preferred side-chain rotameric states (χ angles) and, consequently, the accessible backbone dihedral angles (φ, ψ).

Studies on various fluorinated amino acids have shown that they often exhibit different side-chain rotamer preferences compared to their hydrocarbon analogues researchgate.net. While specific rotamer populations for tfV have not been extensively detailed in the literature, it is established that the (2S,3R) diastereomer is the form preferentially utilized in protein synthesis, highlighting a strong stereochemical bias mdpi.com. This specificity suggests that the orientation of the trifluoromethyl and methyl groups relative to the backbone is critical for proper molecular recognition and function. The energetic cost associated with placing the bulky, solvophobic CF3 group near the polar peptide backbone likely leads to a strong preference for side-chain conformations that minimize these unfavorable interactions, thereby constraining the local main chain into a more limited range of φ and ψ angles vub.be.

Contributions to Protein Supersecondary and Tertiary Structure

The local effects of 4,4,4-trifluorovaline residues propagate to higher levels of protein architecture, influencing the formation and stability of supersecondary and tertiary structures, primarily through the modulation of hydrophobic interactions.

The most significant and well-documented contribution of 4,4,4-trifluorovaline to protein structure is its role in stabilizing the hydrophobic core. The substitution of a methyl group with a trifluoromethyl group substantially increases the hydrophobicity of the amino acid side chain. When a tfV residue is buried in the protein's interior upon folding, it leads to a more favorable hydrophobic effect compared to valine.

This principle has been demonstrated in both α-helical and β-sheet proteins. In the GCN4 coiled-coil and the β-barrel of the L9 ribosomal protein, placing tfV in the hydrophobic interior consistently results in enhanced thermodynamic stability researchgate.netnih.gov. This stabilization arises from the greater energetic penalty of exposing the highly nonpolar trifluoromethyl group to the aqueous solvent, thus providing a stronger driving force for the protein to fold and bury these residues fu-berlin.de. Proteins engineered with multiple fluorinated residues in their interior, creating a "fluorous core," often exhibit markedly greater structural stability. While no fluorous interactions can occur in single-residue substitutions, the observed structural stabilization is primarily ascribed to enhanced hydrophobic interactions.

Stabilization of Protein Folds and Oligomeric States

The substitution of natural amino acids with their fluorinated analogs has emerged as a potent strategy for enhancing protein stability. The introduction of 4,4,4-trifluorovaline in place of valine has been shown to increase the thermodynamic stability of globular proteins without disrupting their native fold. nih.govresearchgate.netnih.gov

Protein VariantPosition of SubstitutionIncrease in Stability (ΔΔGunfold)
tfV3 NTL9Valine 30.8 kcal/mol
tfV21 NTL9Valine 211.4 kcal/mol
Data sourced from studies on the N-terminal domain of ribosomal protein L9. nih.govresearchgate.net

This enhanced stability is attributed primarily to the increased hydrophobicity of the trifluoromethyl group compared to the isopropyl group of valine. nih.gov This "superhydrophobic" or "fluorous" effect promotes the burial of the fluorinated side chain within the protein's hydrophobic core, an entropically driven process that stabilizes the folded state. nih.govacs.org The increase in stability from trifluorovaline incorporation in globular proteins has been observed to be even more significant on a per-trifluoromethyl-group basis than that seen in coiled-coil structures. nih.govresearchgate.net

In addition to thermodynamic stability, the folding kinetics were also affected. Both NTL9 variants were observed to fold faster than the wild-type protein, with a corresponding decrease in the unfolding rate. nih.govnih.gov This suggests that the trifluorovaline side chain helps to stabilize the folding transition state. nih.gov

While direct studies on the stabilization of oligomeric states by trifluorovaline are specific, research on analogous fluorinated residues like 5,5,5-trifluoroleucine has demonstrated substantial stabilization of coiled-coil domains. acs.org For instance, substituting leucine with trifluoroleucine in the hydrophobic core of the GCN4-p1d leucine zipper peptide elevated its thermal stability and increased the free energy of folding. acs.org These findings suggest that incorporating trifluorovaline at key hydrophobic positions within oligomeric interfaces could similarly enhance the stability of protein complexes.

Stereochemical Implications for Protein Architecture

The stereochemistry of amino acids is fundamental to the architecture of proteins, with naturally occurring proteins being composed almost exclusively of L-amino acids. The use of Fmoc-4,4,4-trifluoro-DL-valine introduces a racemic mixture (containing both D and L enantiomers) at the site of incorporation. This has profound stereochemical implications for the resulting peptide or protein structure.

In automated solid-phase peptide synthesis (SPPS), if a DL-amino acid mixture is used, the growing peptide chain will become a mixture of diastereomers. At each coupling step involving the racemate, two different products will form, one with the L-isomer and one with the D-isomer. For a single incorporation, this results in two distinct peptide sequences.

Furthermore, the biosynthetic incorporation of fluorinated amino acids into proteins faces challenges related to stereoisomer recognition. Studies have shown that aminoacyl-tRNA synthetases, the enzymes responsible for charging tRNAs with their corresponding amino acids, can be highly selective. For instance, valyl- and isoleucyl-tRNA synthetases were found to recognize the (2S,3R)-tFVal isomer but not the (2S,3S)-isomer. nih.gov This inherent biological selectivity underscores the importance of stereochemical purity for achieving specific, well-defined protein architectures in vivo. The use of a DL-mixture in a biological context would likely result in inefficient or failed protein synthesis, as only one enantiomer would be recognized and incorporated.

Analysis of Intermolecular Interactions Induced by Trifluorovaline Incorporation

The trifluoromethyl group of 4,4,4-trifluorovaline significantly alters the local environment and induces distinct intermolecular interactions compared to the native valine side chain. These changes are primarily rooted in the unique electronic properties and hydrophobicity of the C-F bond.

Hydrogen Bonding: The influence of the trifluoromethyl group on hydrogen bonding is complex. The strong electron-withdrawing nature of the three fluorine atoms can affect the hydrogen bond donating and accepting capacity of nearby peptide backbone groups. It has been proposed that fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) stabilize secondary structures by displacing water from the peptide's hydration shell and forming bifurcated hydrogen bonds with peptide carbonyl groups. nih.govnih.gov However, some studies aiming to strengthen β-sheets by replacing valine with trifluorovaline have yielded mixed results, suggesting that the intended enhancement of hydrogen bonding through fluorine's inductive effect is not always achieved and is highly context-dependent. researchgate.netnih.gov The interaction of TFE, a common co-solvent used to induce secondary structure, is thought to involve the preferential aggregation of TFE molecules around the peptide, creating a low dielectric environment that favors intra-peptide hydrogen bonds. nih.govresearchgate.net

Van der Waals Interactions: The 19F nucleus is an excellent probe for NMR studies due to its sensitivity to the local environment, including van der Waals packing interactions. nih.govresearchgate.net The substitution of hydrogen with the larger fluorine atom alters the size and shape of the amino acid side chain, leading to changes in van der Waals contacts within the packed protein core. While the isosteric change from valine to trifluorovaline is relatively small, these subtle alterations in packing can contribute to the observed changes in protein stability and folding kinetics. nih.gov

Applications in Advanced Peptide and Protein Design

Design and Synthesis of Peptidomimetics Containing 4,4,4-Trifluorovaline

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against proteolytic degradation and better bioavailability. The incorporation of 4,4,4-trifluorovaline into peptidomimetic scaffolds is a promising approach to achieve these improvements. The trifluoromethyl group can act as a lipophilic hydrogen bond donor and can also influence the local conformation of the peptide backbone, leading to structures with enhanced biological activity and selectivity.

Strategies for Enhanced Biological Activity

The introduction of 4,4,4-trifluorovaline can enhance the biological activity of peptidomimetics through several mechanisms. The high lipophilicity of the trifluoromethyl group can improve the membrane permeability of the peptidomimetic, facilitating its entry into cells and interaction with intracellular targets. Furthermore, the steric bulk and unique electronic properties of the trifluoromethyl group can lead to more potent interactions with biological targets.

Research on other fluorinated peptidomimetics has demonstrated that these strategies are effective. For instance, the incorporation of fluorine into lysine-based peptidomimetics has been shown to increase their potency against methicillin-resistant Staphylococcus pseudintermedius (MRSP). researchgate.net While specific data for 4,4,4-trifluorovaline in similar applications is not extensively documented in publicly available research, the principles of using fluorination to enhance hydrophobicity and potency are broadly applicable.

The synthesis of peptidomimetics containing 4,4,4-trifluorovaline can be achieved through established solid-phase peptide synthesis (SPPS) protocols, utilizing Fmoc-4,4,4-trifluoro-DL-valine as the building block. The Fmoc protecting group allows for the stepwise addition of amino acids to a growing peptide chain on a solid support.

Modulation of Receptor Binding and Selectivity

The incorporation of fluorinated amino acids can selectively modulate the binding affinity and selectivity of peptides for their target receptors. The unique "polar hydrophobicity" of fluorine can lead to altered interactions within the binding pocket of a receptor.

A study on an antigenic peptide demonstrated that fluorine substitutions could selectively enhance binding to one T cell receptor (TCR) while weakening the binding to another. researchgate.net This effect was attributed to the specific chemical properties of fluorine rather than just increased hydrophobicity. researchgate.net The enhancement in binding affinity was often due to a decrease in the dissociation rate of the peptide-receptor complex. researchgate.net

While this particular study did not use 4,4,4-trifluorovaline, the findings highlight a general principle that can be applied to the design of peptidomimetics containing this amino acid. By strategically placing the trifluoromethyl group of 4,4,4-trifluorovaline within a peptide sequence, it is possible to fine-tune its interaction with a target receptor. This can lead to the development of highly selective ligands for therapeutic or diagnostic applications. For example, a peptidomimetic could be designed to preferentially bind to a specific subtype of a receptor, thereby minimizing off-target effects.

The following table illustrates the potential impact of fluorination on receptor binding affinity, based on data from the aforementioned study on a different fluorinated peptide.

Peptide VariantFold Change in AffinityChange in Dissociation Rate (s⁻¹)
Native Peptide1x0.11
4-fluoro-phenylalanine variant3x increase0.039
3,4-difluoro-phenylalanine variant5x increase0.024

This table is illustrative and based on data for a different fluorinated amino acid to demonstrate the principle of affinity modulation through fluorination. researchgate.net

Engineering Enzymes and Proteins with Incorporated Trifluorovaline

The site-specific incorporation of non-canonical amino acids like 4,4,4-trifluorovaline into enzymes and other proteins is a powerful tool for protein engineering. This approach allows for the introduction of novel chemical functionalities that can alter the catalytic activity, substrate specificity, and stability of proteins.

Altering Enzyme Substrate Specificity and Catalytic Activity

While specific research detailing the use of this compound to alter the substrate specificity and catalytic activity of enzymes is limited in publicly accessible literature, the principles of enzyme engineering using non-canonical amino acids are well-established. The introduction of the trifluoromethyl group of 4,4,4-trifluorovaline into the active site of an enzyme could significantly impact its interaction with substrates.

The steric and electronic properties of the trifluoromethyl group could be exploited to create new substrate binding pockets or to modify existing ones. For example, the increased hydrophobicity of a trifluorovaline-containing active site might favor the binding of more lipophilic substrates. Conversely, the electron-withdrawing nature of the trifluoromethyl group could influence the electronic environment of the active site, potentially altering the catalytic mechanism and leading to new enzymatic reactions.

Enhancing Protein Stability and Resistance to Denaturation

A significant application of incorporating 4,4,4-trifluorovaline into proteins is the enhancement of their stability. The hydrophobic nature of the trifluoromethyl group can contribute to more favorable packing within the hydrophobic core of a protein, leading to increased resistance to thermal and chemical denaturation.

A notable study by Horng and Raleigh demonstrated this principle by replacing valine with 4,4,4-trifluorovaline at two interior positions of a β-sheet in a ribosomal protein. nih.gov The resulting proteins showed a significant increase in stability, as measured by the change in the Gibbs free energy of unfolding (ΔΔG°). nih.gov

The following interactive data table summarizes the findings from this study:

Protein VariantPosition of SubstitutionΔΔG° (kcal/mol)
tfV3Valine 30.79
tfV21Valine 211.4

This data indicates a greater stability of the proteins containing 4,4,4-trifluorovaline compared to the wild-type protein. nih.gov

This enhanced stability is attributed to the increased hydrophobicity and buried surface area of the fluorinated side chains. nih.gov The ability to stabilize proteins is of great importance for the development of protein-based therapeutics and industrial enzymes that can withstand harsh conditions.

Development of Artificial Enzymes and Biocatalysts

The development of artificial enzymes and biocatalysts with novel functions is a major goal in biotechnology. While there is a lack of specific examples in the available literature of this compound being used for this purpose, the incorporation of non-canonical amino acids is a key strategy in this field.

The unique properties of 4,4,4-trifluorovaline could be harnessed to create novel catalytic sites. For instance, the trifluoromethyl group could participate in unconventional interactions with substrates or transition states, leading to new types of catalysis. The development of biocatalysts often involves the combination of rational design and directed evolution to optimize the desired activity. The ability to incorporate 4,4,4-trifluorovaline into proteins provides an expanded toolkit for the design and engineering of next-generation biocatalysts for applications in chemical synthesis, bioremediation, and diagnostics.

Development of Functional Peptide Materials

The design of functional peptide materials hinges on the precise control of intermolecular forces to guide the self-assembly process. This compound is particularly valuable in this context due to the strong influence of the fluorous effect and the well-established role of the N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) group in promoting ordered aggregation.

Self-Assembling Peptide Hydrogels and Nanostructures

Research has shown that increasing the degree of fluorination in peptides promotes fibrillation and the subsequent formation of physical hydrogels. sigmaaldrich.com This is attributed to the "fluorous effect," a phenomenon where highly fluorinated segments of molecules tend to segregate from both hydrophilic and lipophilic environments, driving the association of fluorinated molecules. This effect, combined with hydrogen bonding and other non-covalent interactions, leads to the formation of well-defined nanofibers that entangle to form a three-dimensional hydrogel network.

The morphology of the resulting nanostructures—be it fibers, ribbons, or sheets—is highly dependent on the peptide sequence and the specific placement of the fluorinated residue. While direct studies on peptides exclusively containing this compound are emerging, related research on other fluorinated amino acids provides valuable insights. For instance, studies on peptides incorporating other fluorinated residues have demonstrated the formation of diverse nano- and micro-assemblies. nih.gov

Structural Design Principles for Fluorinated Self-Assembling Systems

The rational design of fluorinated self-assembling peptide systems is guided by several key principles that leverage the unique properties of fluorine. The incorporation of trifluoromethyl groups, as seen in this compound, is a powerful strategy to enhance the stability and functionality of the resulting materials.

One of the primary design considerations is the strategic placement of the fluorinated residue within the peptide sequence to maximize its influence on self-assembly. The trifluoromethyl group is significantly bulkier than a methyl group, which can introduce steric constraints that favor specific secondary structures. nih.gov For example, the replacement of valine with 4,4,4-trifluorovaline in a protein β-sheet region has been shown to increase the thermostability of the protein. nih.gov This stabilizing effect can be harnessed in the design of robust peptide materials.

Another crucial principle is the modulation of hydrophobicity. The trifluoromethyl group is intensely hydrophobic, and its inclusion can dramatically alter the amphiphilicity of a peptide, a key factor in the formation of self-assembled structures in water. By carefully balancing hydrophobic and hydrophilic residues, researchers can program peptides to assemble into specific morphologies.

The interplay between the fluorous effect and other non-covalent interactions, such as hydrogen bonding and π-π stacking from the Fmoc group, is also a critical design element. The synergistic effect of these forces can lead to the formation of highly ordered and stable supramolecular structures with tunable properties. The table below summarizes key design principles and their expected impact on the resulting peptide materials.

Design PrincipleExpected Impact on Material Properties
Incorporation of Trifluoromethyl Groups Increased hydrophobicity, enhanced thermal stability, promotion of self-assembly.
Strategic Placement of Fluorinated Residues Control over secondary structure (e.g., β-sheet formation), influence on nanostructure morphology.
Modulation of Amphiphilicity Dictates the type of self-assembled structure (e.g., micelles, fibers, sheets) in aqueous environments.
Synergy of Fluorous Effect and π-π Stacking Formation of highly ordered and stable nanofibers, leading to robust hydrogel networks.

By adhering to these design principles, scientists can effectively utilize this compound to create a new generation of functional peptide materials with tailored properties for a wide range of applications in biomedicine and nanotechnology.

Analytical and Spectroscopic Characterization in Research

High-Performance Liquid Chromatography (HPLC) for Fmoc-Amino Acid Derivatives

HPLC is a cornerstone technique for the analysis of amino acids and their derivatives. The Fmoc (9-fluorenylmethyloxycarbonyl) group provides a strong UV chromophore, making compounds like Fmoc-4,4,4-trifluoro-DL-valine readily detectable. researchgate.net

For the analysis of free amino acids, a derivatization step is typically required to introduce a UV-active or fluorescent tag. The use of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) is a well-established pre-column derivatization method. nih.govnih.gov This reaction, carried out in a buffered alkaline solution (pH ≥ 8.0), attaches the Fmoc protecting group to the primary or secondary amine of the amino acid. oup.com The resulting Fmoc-amino acid derivatives are stable and can be separated using reversed-phase HPLC and detected with high sensitivity by UV or fluorescence detectors. nih.govnih.gov In the case of this compound, the compound is already derivatized, making it directly suitable for HPLC analysis to assess its purity.

Table 1: HPLC Derivatization and Detection Parameters for Fmoc-Amino Acids

Parameter Description Common Values/Ranges
Derivatization Reagent 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) ---
Reaction pH Alkaline ≥ 8.0 (e.g., borate buffer)
Detection Method UV-Vis or Fluorescence UV: ~263 nm
Column Type Reversed-Phase (e.g., C18) ---

This table summarizes typical conditions for the HPLC analysis of amino acids derivatized with Fmoc-Cl. Data compiled from multiple sources. nih.govoup.com

Since this compound is a racemic mixture, separating its D- and L-enantiomers is critical for many applications, especially in peptide synthesis where stereochemical purity is paramount. Chiral HPLC is the method of choice for this purpose. The separation is achieved using chiral stationary phases (CSPs) that can stereoselectively interact with the enantiomers. researchgate.net

Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin and ristocetin A, have proven highly effective for resolving a wide range of N-protected amino acids, including Fmoc derivatives. Polysaccharide-based CSPs are also commonly used. researchgate.netphenomenex.com The separation can be performed in various modes, including normal-phase, reversed-phase, and polar organic modes, often achieving baseline resolution of the D and L forms. phenomenex.com This capability is essential for determining the enantiomeric purity of starting materials and for monitoring potential racemization during chemical synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique for determining the detailed atomic-level structure of molecules in solution. For fluorinated compounds like this compound, both standard ¹H and ¹³C NMR and specialized ¹⁹F NMR are employed for comprehensive structural elucidation.

The presence of the trifluoromethyl group makes ¹⁹F NMR an exceptionally valuable tool. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high magnetogyric ratio, resulting in detection sensitivity that is 83% of that of ¹H NMR. acs.orgscholaris.ca A key advantage is the near-total absence of fluorine in most biological systems, which means that ¹⁹F NMR spectra of labeled proteins or peptides are free from background signals. nih.govnih.gov

The chemical shift of the ¹⁹F nucleus is extremely sensitive to its local environment, including changes in van der Waals packing and electrostatic fields. nih.govnih.gov This sensitivity makes it an ideal probe for studying:

Protein Structure and Conformational Changes: Subtle shifts in the ¹⁹F signal can indicate changes in protein conformation upon ligand binding, folding, or interaction with other molecules. nih.govresearchgate.net

Protein Dynamics: Measuring the relaxation properties (T₁ and T₂) of the ¹⁹F nucleus can provide information on molecular motion and dynamics. acs.org

Solvent Exposure: The proximity of a ¹⁹F label to the bulk solvent can be assessed, providing insights into protein topology. nih.gov

Because of these features, incorporating amino acids like 4,4,4-trifluorovaline into peptides allows researchers to monitor specific sites within a large biomolecule with high resolution and clarity. acs.orgnih.gov

Table 2: Key Properties and Applications of ¹⁹F NMR in Protein Studies

Property Advantage Research Application
100% Natural Abundance High signal intensity Not applicable (requires incorporation)
High Sensitivity (83% of ¹H) Shorter acquisition times, lower sample concentration Feasible for large proteins and complexes
Large Chemical Shift Range (~300 ppm) Excellent signal dispersion, minimal overlap Resolving multiple labeled sites
No Biological Background Unambiguous signal detection Studies in complex biological media, including in vivo

This table highlights the advantages of using the ¹⁹F nucleus as a probe in NMR spectroscopy for biological research. acs.orgnih.govnih.gov

While ¹⁹F NMR provides site-specific information, multi-dimensional NMR techniques (e.g., COSY, TOCSY, NOESY, HSQC) are used to determine the complete three-dimensional structure of peptides in solution. mdpi.comescholarship.org When a fluorinated amino acid is incorporated into a peptide, these experiments provide data on through-bond and through-space correlations between nuclei (¹H, ¹³C, ¹⁵N).

This information is used to generate distance and torsional angle restraints that define the peptide's conformational ensemble. mdpi.comescholarship.org For instance, Nuclear Overhauser Effect (NOE) data between protons can establish spatial proximities, helping to define the peptide's fold. The trifluoromethyl group, being sterically bulky (comparable to an isopropyl group), can influence the local and global conformation of a peptide, and multi-dimensional NMR is crucial for characterizing these structural effects. mdpi.com

X-ray Crystallography for High-Resolution Structural Determination

X-ray crystallography provides unparalleled, high-resolution information about the three-dimensional structure of molecules in the solid state. To apply this technique, the compound or a peptide containing it must first be grown into a single, diffraction-quality crystal.

When a crystal is exposed to an X-ray beam, the X-rays are diffracted by the electrons in the molecule, producing a unique diffraction pattern. This pattern is then used to calculate an electron density map, from which the precise positions of all atoms in the molecule can be determined, revealing detailed information about bond lengths, bond angles, and torsional angles. nih.gov

For peptides containing trifluoromethyl groups, X-ray crystallography can precisely define the conformational preferences imposed by this bulky and highly electronegative substituent. researchgate.net This information is complementary to solution-state NMR data and is vital for understanding how fluorination impacts peptide secondary structure, crystal packing, and intermolecular interactions. The structure of a protected trifluoromethyl amino acid has been successfully determined using this method, providing definitive evidence of its solid-state conformation. researchgate.net

Spectroscopic Techniques for Secondary Structure Analysis

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by a chiral molecule. nih.gov It is a widely used technique for investigating the secondary structure of peptides and proteins in solution. nih.govnih.gov Different types of secondary structures (e.g., α-helix, β-sheet, random coil) have distinct CD spectra in the far-UV region (typically 190-250 nm), allowing for both qualitative identification and quantitative estimation of the secondary structure content. nih.gov

The introduction of this compound into a peptide can modulate its secondary structure. The bulky and highly electronegative trifluoromethyl group can influence the backbone dihedral angles (phi and psi), potentially favoring specific conformations. For instance, studies on other fluorinated amino acids have shown that they can enhance the thermal stability of helical structures or promote the formation of β-turns. nih.goviris-biotech.de The increased steric demand of the trifluoromethyl group compared to a standard valine's isopropyl group can direct the peptide backbone into well-defined structures. iris-biotech.de

CD spectroscopy can monitor these conformational changes. For example, a shift from a random coil structure to a more ordered α-helical or β-sheet structure upon incorporation of trifluorovaline would be readily apparent in the CD spectrum. An increase in α-helical content is characterized by negative bands around 222 nm and 208 nm and a positive band around 192 nm. In contrast, a β-sheet structure typically shows a negative band near 218 nm and a positive band around 195 nm.

Secondary StructurePositive Peak (nm)Negative Peak(s) (nm)Potential Influence of Trifluorovaline
α-Helix~192~208, ~222May enhance thermal stability and increase signal intensity.
β-Sheet~195~218Can promote β-sheet or β-turn formation due to steric hindrance.
Random Coil~212~198May decrease random coil content in favor of more defined structures.
β-Turn~205~185, ~225The trifluoromethyl group's steric bulk may favor the formation of β-turns. iris-biotech.de

Fourier-Transformed Infrared (FT-IR) Spectroscopy

Fourier-Transformed Infrared (FT-IR) spectroscopy is another powerful, non-destructive technique for analyzing the secondary structure of peptides and proteins. thermofisher.comnih.gov The method measures the vibrations of molecular bonds within the sample. For peptides, the most informative region is the amide I band (1600-1700 cm⁻¹), which arises primarily from the C=O stretching vibrations of the peptide backbone. thermofisher.comrsc.org The exact frequency of the amide I band is sensitive to the hydrogen-bonding pattern, and thus to the secondary structure. nih.govrsc.org

By deconvoluting the amide I band, researchers can identify and quantify the different secondary structural elements within a peptide. thermofisher.com

α-Helices typically show a band around 1650-1658 cm⁻¹.

β-Sheets are associated with a major band in the range of 1620-1640 cm⁻¹ and often a minor, higher frequency band around 1680-1695 cm⁻¹ for antiparallel sheets. rsc.org

β-Turns are generally found between 1660-1680 cm⁻¹.

Random coils or disordered structures absorb around 1640-1650 cm⁻¹.

The incorporation of this compound can induce detectable shifts in these frequencies. The strong electron-withdrawing nature of the trifluoromethyl group can subtly alter the electronic distribution in the peptide backbone, potentially affecting the C=O bond strength and its vibrational frequency. Furthermore, the steric constraints imposed by the trifluorovaline side chain can stabilize certain secondary structures, leading to sharper and more intense corresponding peaks in the FT-IR spectrum. The analysis of these spectral changes provides critical insights into the conformational preferences imparted by this fluorinated amino acid.

Secondary StructureAmide I Frequency Range (cm⁻¹)Potential Influence of Trifluorovaline
α-Helix1650 - 1658Stabilization may lead to a sharper, more defined peak.
β-Sheet1620 - 1640Increased propensity for β-structures could enhance peak intensity.
β-Turn1660 - 1680May see an increase in this region due to sterically induced turns.
Random Coil1640 - 1650A shift to more ordered structures would decrease the area of this peak.

Emerging Research Avenues and Future Perspectives

Integration with Expanded Genetic Code Technologies for Advanced Biopolymer Synthesis

The site-specific incorporation of unnatural amino acids (UAAs) into proteins through genetic code expansion (GCE) has revolutionized protein engineering. nih.gov This technology allows for the introduction of novel chemical functionalities, offering unprecedented control over protein structure and function. nih.gov The integration of Fmoc-4,4,4-trifluoro-DL-valine and similar fluorinated amino acids with GCE methodologies opens up exciting possibilities for the creation of advanced biopolymers with tailored properties.

While prokaryotic systems have been instrumental in the development of GCE, its application in eukaryotic systems is of particular interest for therapeutic protein production and studying cellular processes in a more native context. nih.gov The incorporation of trifluorinated amino acids like 4,4,4-trifluoro-valine can enhance protein stability, a desirable trait for therapeutic proteins. mdpi.comspringernature.com The increased hydrophobicity of fluorinated side chains can promote the burial of these residues within the protein core, leading to greater thermodynamic stability against heat and chemical denaturation. springernature.com

Table 1: Potential Applications of Integrating this compound with Expanded Genetic Code Technologies

Application AreaDescriptionPotential Impact
Enhanced Protein Therapeutics Site-specific incorporation of 4,4,4-trifluoro-valine into therapeutic proteins to improve their stability and pharmacokinetic profiles.Longer half-life, reduced dosage frequency, and improved efficacy of protein drugs.
¹⁹F NMR Probes for in-cell studies Utilization of the trifluoromethyl group as a sensitive ¹⁹F NMR probe to study protein folding, dynamics, and interactions within living cells.Real-time monitoring of protein behavior in its natural environment, providing insights into complex biological processes.
Novel Biocatalysts Engineering enzymes with fluorinated amino acids in their active sites to alter substrate specificity and enhance catalytic efficiency.Development of robust biocatalysts for industrial applications with improved performance and stability.
Advanced Biomaterials Creation of self-assembling peptides and proteins containing fluorinated residues to generate novel biomaterials with unique structural and functional properties.Development of hydrogels, nanofibers, and other materials for tissue engineering, drug delivery, and diagnostics.

Novel Fluorination Strategies for the Development of New Amino Acid Building Blocks

The synthesis of fluorinated amino acids is a rapidly evolving field, with new methodologies continuously being developed to provide access to a wider range of structurally diverse building blocks. rsc.org These strategies are crucial for expanding the toolbox of chemical biologists and medicinal chemists. Recent advances focus on late-stage fluorination, allowing for the introduction of fluorine into complex molecules at a later point in the synthetic route, and the development of more efficient and selective fluorinating reagents. rsc.org

Several key strategies are being explored for the synthesis of novel fluorinated amino acids:

Metal-Catalyzed Fluorination: Transition-metal catalysis offers a powerful approach for the selective fluorination of C-H bonds, enabling the synthesis of complex fluorinated amino acids from readily available precursors. nih.gov

Photocatalytic/Radical Fluorination: Visible-light-promoted fluorination reactions provide a mild and efficient method for the introduction of fluorine under environmentally friendly conditions. nih.gov

Electrophilic and Nucleophilic Fluorinating Reagents: The development of new reagents with improved reactivity and selectivity, such as Selectfluor and Deoxofluor, continues to drive innovation in the synthesis of fluorinated compounds. mdpi.commdpi.com

These advancements will not only facilitate the synthesis of this compound but also enable the creation of a diverse library of other fluorinated valine derivatives and other amino acids with unique properties.

Multi-Disciplinary Approaches in Fluorinated Biomolecule Design

The rational design of fluorinated biomolecules requires a synergistic approach that integrates expertise from various scientific disciplines. This multidisciplinary strategy is essential for harnessing the full potential of fluorine in modulating biological activity and creating novel therapeutic agents and research tools.

A successful design strategy often involves a combination of:

Computational Chemistry: Molecular modeling and quantum mechanical calculations can predict the effects of fluorination on peptide and protein conformation, stability, and ligand-protein interactions. nih.gov This allows for the in silico screening of potential fluorinated candidates before embarking on laborious synthetic efforts.

Synthetic Organic Chemistry: The development of efficient and stereoselective synthetic routes is crucial for the preparation of enantiomerically pure fluorinated amino acids. mdpi.comchemscene.com

Biophysical Characterization: Techniques such as circular dichroism, fluorescence spectroscopy, and nuclear magnetic resonance (NMR) are employed to experimentally validate the structural and functional consequences of fluorination. nih.gov

Structural Biology: X-ray crystallography and cryo-electron microscopy provide high-resolution structural information that can reveal the precise atomic interactions of fluorinated residues within a protein, guiding further design improvements.

The trifluoromethyl group in this compound is particularly valuable in this context as its ¹⁹F NMR signal is highly sensitive to the local chemical environment, making it an excellent probe for studying protein-ligand interactions and conformational changes. nih.govnih.gov

Future Directions in Tailor-Made Amino Acid Applications for Research Tools

Tailor-made amino acids, including fluorinated derivatives like this compound, are indispensable tools for modern biomedical research. researchgate.netnih.gov Their applications are continuously expanding, driven by the need for more sophisticated probes and modulators of biological processes.

Future research directions for tailor-made fluorinated amino acids are likely to focus on:

Development of ¹⁹F NMR-based screening assays: The unique spectroscopic properties of fluorinated amino acids can be exploited to develop high-throughput screening assays for drug discovery. nih.gov

Probing Protein-Protein Interactions: The incorporation of fluorinated amino acids at protein-protein interfaces can be used to study the thermodynamics and kinetics of these interactions, which are crucial for many cellular processes and are attractive targets for therapeutic intervention. nih.gov

Photo-crosslinking and Bio-orthogonal Chemistry: The introduction of photoreactive or bio-orthogonally reactive fluorinated amino acids can be used to trap transient protein interactions and label specific proteins in complex biological mixtures.

PET Imaging: The incorporation of the positron-emitting isotope ¹⁸F into amino acids allows for their use as tracers in Positron Emission Tomography (PET), a powerful imaging technique for diagnosing and monitoring diseases. nih.gov

The continued development and application of tailor-made amino acids like this compound will undoubtedly lead to new discoveries and advancements across the fields of chemistry, biology, and medicine.

Q & A

Q. What are the recommended methods for synthesizing and purifying Fmoc-4,4,4-trifluoro-DL-valine?

Synthesis typically employs solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The trifluoro group introduces steric and electronic challenges, requiring optimized coupling conditions. For example:

  • Coupling Agents : Use HBTU/HOBt or DIC/Oxyma for efficient activation .
  • Deprotection : 20% piperidine in DMF (v/v) removes the Fmoc group while preserving the trifluoro substituent.
  • Purification : Reverse-phase HPLC (C18 column) with gradients of acetonitrile/water (0.1% TFA) resolves racemic mixtures and removes truncated peptides .

Q. How should researchers characterize the purity and stereochemical integrity of this compound?

Key techniques include:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR confirms trifluoromethyl incorporation (δ -60 to -70 ppm for CF3_3 groups) .
  • HPLC-MS : Electrospray ionization (ESI-MS) verifies molecular weight (expected ~425 Da) and detects racemization (retention time shifts).
  • Chiral Analysis : Chiral HPLC columns (e.g., Chiralpak IA) differentiate DL enantiomers .

Q. What are the primary applications of fluorinated valine derivatives in peptide engineering?

The CF3_3 group enhances:

  • Hydrophobicity : Stabilizes helical structures in membrane-interacting peptides.
  • Metabolic Stability : Resists enzymatic degradation compared to non-fluorinated analogs .
    Example: Incorporation into antimicrobial peptides improves bioavailability and target binding .

Advanced Research Questions

Q. How does the trifluoromethyl group influence peptide folding kinetics and thermodynamic stability?

The CF3_3 group introduces steric bulk and electron-withdrawing effects, impacting:

  • Folding Kinetics : Slows helix nucleation due to restricted backbone flexibility.
  • Thermodynamic Stability : Stabilizes β-sheet structures via hydrophobic clustering.
    Experimental Design : Use circular dichroism (CD) spectroscopy under varying temperatures (10–90°C) to monitor conformational changes .

Q. What challenges arise in optimizing coupling efficiency during SPPS with this derivative?

Key issues include:

  • Steric Hindrance : Coupling yields drop below 90% for bulky residues like valine.
  • Racemization : Basic conditions (e.g., DIEA) may induce D/L isomerization.
    Mitigation Strategies :
    • Use low-temperature (0–4°C) coupling with DIC/Oxyma .
    • Monitor racemization via Marfey’s reagent derivatization .

Q. How do solvent systems affect the solubility and stability of this compound?

  • Solubility : Poor in aqueous buffers (<5 mg/mL); requires DMSO or DMF for stock solutions (250 mg/mL) .
  • Stability : Degrades in acidic conditions (pH < 3); store lyophilized at -20°C under argon .

Q. How can researchers resolve contradictions in reported bioactivity data for fluorinated peptides?

Discrepancies often arise from:

  • Batch Variability : Trace impurities (<1%) in commercial batches alter bioactivity .
  • Assay Conditions : Fluorinated peptides may aggregate in PBS, reducing apparent activity.
    Validation Protocol :
    • Reproduce assays in 0.01% TFA/water to prevent aggregation.
    • Cross-validate with orthogonal techniques (e.g., SPR vs. fluorescence polarization) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.